(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid
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Overview
Description
2-(N-BOC-AMINO)MALONIC ACID MONOETHYL ESTER, also known as 2-(tert-Butoxycarbonylamino)malonic acid monoethyl ester, is a chemical compound with the molecular formula C10H17NO6 and a molecular weight of 247.25 g/mol . This compound is a white solid that is commonly used in organic synthesis, particularly in the preparation of amino acids and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(N-BOC-AMINO)MALONIC ACID MONOETHYL ESTER can be synthesized through the reaction of diethyl malonate with tert-butoxycarbonyl (BOC) protected amine. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the malonate, followed by the addition of the BOC-protected amine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of 2-(N-BOC-AMINO)MALONIC ACID MONOETHYL ESTER involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(N-BOC-AMINO)MALONIC ACID MONOETHYL ESTER undergoes several types of chemical reactions, including:
Decarboxylation: The compound readily undergoes decarboxylation to form the corresponding amino acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Decarboxylation: Typically carried out by heating the compound in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Decarboxylation: Produces the corresponding amino acid.
Hydrolysis: Yields the corresponding carboxylic acid.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-BOC-AMINO)MALONIC ACID MONOETHYL ESTER has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(N-BOC-AMINO)MALONIC ACID MONOETHYL ESTER involves its ability to undergo decarboxylation and hydrolysis reactions. The compound acts as a precursor to amino acids and peptides, which are essential for various biological processes . The BOC protecting group provides stability to the amine functionality, allowing for selective reactions and protecting the amine from unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A similar compound used in malonic ester synthesis but lacks the BOC protecting group.
Ethyl Acetoacetate: Another ester used in organic synthesis, particularly in the preparation of β-keto esters.
N-Boc-Glycine: An amino acid derivative with a BOC protecting group, similar in structure but different in reactivity.
Uniqueness
2-(N-BOC-AMINO)MALONIC ACID MONOETHYL ESTER is unique due to its combination of the BOC protecting group and the malonic ester functionality. This dual functionality allows for selective reactions and provides versatility in synthetic applications .
Properties
Molecular Formula |
C10H17NO6 |
---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid |
InChI |
InChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1 |
InChI Key |
JLNKUZUBBRTYOA-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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